molecular formula C32H66NaO4P B3146530 Dicetyl phosphate,sodium salt CAS No. 60285-46-3

Dicetyl phosphate,sodium salt

Cat. No. B3146530
CAS RN: 60285-46-3
M. Wt: 568.8 g/mol
InChI Key: KWCYGSCAKCOSRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicetyl Phosphate is a mix of cetyl alcohol and phosphoric acid . It is used in the beauty and cosmetics industry as an emulsifier and surfactant . It is also used in the formulations of sun protection products, hair conditioners, and hair coloring creams .


Molecular Structure Analysis

The molecular formula of Dicetyl Phosphate, Sodium Salt is C32H66NaO4P . Its molecular weight is 568.8 g/mol . The structure of the compound includes two hexadecyl chains attached to a phosphate group .


Chemical Reactions Analysis

Dicetyl Phosphate, Sodium Salt is used as a negative charge inducer in the formation of niosomes . Niosomes are non-ionic surfactant vesicles used in drug delivery systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dicetyl Phosphate, Sodium Salt include a molecular weight of 568.8 g/mol , and a molecular formula of C32H66NaO4P . It is a solid white flake .

Scientific Research Applications

  • Ionic Structure in Lecithin Monolayers : Dicetyl phosphate has been studied for its role in the ionic structure of lecithin monolayers. Shah and Schulman (1967) found that the surface potentials of mixed monolayers of dicetyl phosphate indicated no interaction with calcium ions in the presence of a neighboring trimethylammonium group, suggesting an internal salt linkage between these groups on the same lecithin molecule. This insight contributes to understanding the orientation and interactions of molecular groups in lecithin monolayers (Shah & Schulman, 1967).

  • Intrapleural Insufflation for Pleural Symphysis : Laforet and Hering (1963) investigated the use of dicetyl phosphate for intrapleural insufflation, noting that it promoted the development of viscero-parietal adhesions without evident lung damage. This research implies potential clinical applications of dicetyl phosphate in treating conditions like spontaneous pneumothorax and malignant pleural effusion (Laforet & Hering, 1963).

  • Fibrosing Properties in Rats : Dahl et al. (1960) conducted a study comparing dicetyl phosphate with related compounds for their tissue fibrosing activity in rats. They found that only dialkylphosphates with specific chain lengths were active, suggesting a selective efficacy of dicetyl phosphate in inducing fibrosis (Dahl et al., 1960).

  • Physicochemical Behavior in Liposomes : Biruss and Valenta (2007) explored the effect of dicetyl phosphate in liposomes, particularly its influence on size, shape, and skin permeation of progesterone. This research contributes to the understanding of how additives like dicetyl phosphate can modify the properties of liposomes for drug delivery applications (Biruss & Valenta, 2007).

  • Electrochemical Applications : Zhang (2004) demonstrated the use of dicetyl phosphate in dispersing insoluble single-walled carbon nanotubes into water, leading to the development of a stable aqueous suspension. This finding is significant for the fabrication of carbon nanotube-modified electrodes, which have applications in electrochemical determinations (Zhang, 2004).

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

sodium;dihexadecyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H67O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYGSCAKCOSRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66NaO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicetyl phosphate,sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicetyl phosphate,sodium salt
Reactant of Route 2
Reactant of Route 2
Dicetyl phosphate,sodium salt
Reactant of Route 3
Dicetyl phosphate,sodium salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dicetyl phosphate,sodium salt
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dicetyl phosphate,sodium salt
Reactant of Route 6
Reactant of Route 6
Dicetyl phosphate,sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.